Methyl 4-bromoquinoline-5-carboxylate
Description
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
methyl 4-bromoquinoline-5-carboxylate |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)7-3-2-4-9-10(7)8(12)5-6-13-9/h2-6H,1H3 |
InChI Key |
SCNAUGCQEUPNFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Quinoline Derivatives
One common approach to prepare bromoquinoline esters involves the bromination of quinoline or quinoline derivatives at specific positions, followed by esterification or carbonylation steps.
Bromination Procedure: Quinoline or substituted quinoline is treated with bromine in the presence of acidic catalysts such as sulfuric acid and silver sulfate at low temperatures (0 °C) to selectively introduce a bromine atom at the 4-position or 5-position depending on the substrate and conditions. The reaction mixture is then neutralized, extracted, and purified by column chromatography to isolate the bromoquinoline intermediate.
Example: Bromination of 3-aminoquinoline to 3-amino-5-bromoquinoline using bromine and silver sulfate in sulfuric acid at 0 °C, followed by workup and purification.
Carbonylation and Esterification via Palladium-Catalyzed Reactions
The introduction of the methyl carboxylate group at the 5-position is typically achieved through palladium-catalyzed carbonylation of the bromoquinoline intermediate in the presence of methanol.
Reaction Conditions: The bromoquinoline is reacted with methanol and a solvent such as N,N-dimethylformamide (DMF) under carbon monoxide pressure (0.8 MPa) at elevated temperatures (~75 °C) with palladium chloride as the catalyst and triethylamine as the base. The reaction proceeds for about 6 hours, monitored by thin-layer chromatography (TLC) to confirm completion.
Workup: After reaction completion, the mixture is concentrated, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography to yield methyl quinoline-5-carboxylate derivatives.
Advantages: This method offers a simple synthetic route with readily available raw materials, convenient operations, and scalability for large-scale production.
Alternative Esterification Approaches
Direct Esterification: Quinoline-5-carboxylic acid derivatives can be esterified with methanol under acidic conditions (e.g., sulfuric acid catalyst) via reflux to yield methyl quinoline-5-carboxylates.
Hydrazide Formation and Further Functionalization: Ethyl or methyl quinoline carboxylates can be converted to hydrazides by reaction with hydrazine hydrate, which can serve as intermediates for further derivatization.
Summary of Key Preparation Steps and Conditions
Final Remarks
The preparation of this compound involves a combination of selective bromination and palladium-catalyzed carbonylation or cross-coupling reactions. The choice of method depends on the available starting materials, desired scale, and functionalization requirements. The palladium-catalyzed carbonylation method stands out for its efficiency, scalability, and relatively mild conditions, making it the preferred approach in contemporary synthetic organic chemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromoquinoline-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
Methyl 4-bromoquinoline-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-bromoquinoline-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare Methyl 4-bromoquinoline-5-carboxylate with compounds sharing functional or structural similarities, focusing on substitution patterns, reactivity, and applications.
Quinoline-Based Analogs
Ethyl 4-(5-Bromo-2-Hydroxyphenyl)-Hexahydroquinoline-3-Carboxylate ()
- Core Structure: Hexahydroquinoline (partially saturated quinoline) with bromine at position 5 of the phenyl substituent and an ethyl ester at position 3.
- Bromine is located on a pendant aromatic ring rather than the quinoline core, which may limit intramolecular electronic effects.
- Applications: Hexahydroquinolines are often explored for their conformational flexibility in drug design, particularly in antimalarial and anticancer research .
Isothiazole-Based Analogs
Methyl 3-Bromo-5-Carbamoylisothiazole-4-Carboxylate ()
- Core Structure : Isothiazole ring with bromine at position 3, a methyl ester at position 4, and a carbamoyl group at position 5.
- Key Differences: The isothiazole core introduces a sulfur atom, increasing electronegativity and altering solubility compared to quinoline. Bromine at position 3 and ester at position 4 create distinct steric and electronic environments for nucleophilic substitution.
- Applications : Patented for fungicidal activity, highlighting the role of bromine and ester groups in agrochemical applications .
Thiazole-Based Analogs ()
| Compound Name | CAS No. | Core Structure | Bromine Position | Ester Position | Similarity Score |
|---|---|---|---|---|---|
| Methyl 2-Bromo-5-Methylthiazole-4-Carboxylate | 100367-77-9 | Thiazole | 2 | 4 | 0.84 |
| Ethyl 2-Bromo-4-Methylthiazole-5-Carboxylate | 22900-83-0 | Thiazole | 2 | 5 | 0.81 |
| 2-Bromo-5-Methylthiazole-4-Carboxylic Acid | 1194374-25-8 | Thiazole | 2 | 4 (acid) | 0.94 |
- Key Differences: Thiazole cores lack the extended conjugation of quinoline, reducing aromatic stabilization. Bromine at position 2 in thiazole derivatives facilitates nucleophilic substitution but may exhibit lower steric hindrance than position 4 in quinoline.
- Applications : Thiazole carboxylates are common in antiviral and antimicrobial agents, with bromine enhancing reactivity in cross-coupling reactions .
Benzothiophene-Based Analogs
Methyl 5-Amino-1-Benzothiophene-2-Carboxylate ()
- Core Structure: Benzothiophene with an amino group at position 5 and a methyl ester at position 2.
- Key Differences: Replacement of quinoline’s nitrogen with sulfur in benzothiophene alters electronic density and hydrogen-bonding capacity. The amino group at position 5 introduces nucleophilic character, contrasting with the electrophilic bromine in the target compound.
- Applications : Benzothiophene derivatives are prevalent in photodynamic therapy and kinase inhibition studies .
Structural and Functional Analysis
Electronic Effects
- Bromine Position: In this compound, bromine at position 4 withdraws electron density via inductive effects, activating the quinoline core for electrophilic substitution. Comparatively, bromine at position 2 in thiazole derivatives () directs reactivity toward nucleophilic aromatic substitution .
Physicochemical Properties
- Solubility: Quinoline derivatives are typically less polar than thiazole or isothiazole analogs due to larger aromatic systems.
- Melting Points: Bromine and ester groups increase molecular weight and intermolecular forces, likely resulting in higher melting points than non-halogenated analogs.
Q & A
Q. How can researchers validate synthetic routes when reproducibility issues arise?
- Methodological Answer: Document all synthetic steps in detail (e.g., reagent sources, humidity levels). Use design of experiments (DoE) to identify critical variables (e.g., catalyst loading, temperature). Share raw data (NMR, chromatograms) via open-access platforms for peer validation. Reproduce key steps under controlled conditions (e.g., glovebox for air-sensitive reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
